Cas no 1036990-97-2 (3-Iodo-7-methoxyimidazo[1,2-a]pyridine)
![3-Iodo-7-methoxyimidazo[1,2-a]pyridine structure](https://www.kuujia.com/scimg/cas/1036990-97-2x500.png)
3-Iodo-7-methoxyimidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-7-methoxyimidazo[1,2-a]pyridine
- imidazo[1,2-a]pyridine,3-iodo-7-methoxy-
- Imidazo[1,2-a]pyridine, 3-iodo-7-methoxy-
- 3-Iodo-7-methoxy-imidazo[1,2-a]pyridine
- F74379
- 1036990-97-2
- BS-51588
- SCHEMBL16581904
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- Inchi: 1S/C8H7IN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
- InChI Key: OQEQFYZLMGJHCZ-UHFFFAOYSA-N
- SMILES: IC1=CN=C2C=C(C=CN21)OC
Computed Properties
- Exact Mass: 273.96
- Monoisotopic Mass: 273.96
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.5
3-Iodo-7-methoxyimidazo[1,2-a]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM271174-10g |
3-Iodo-7-methoxyimidazo[1,2-a]pyridine |
1036990-97-2 | 97% | 10g |
$1039 | 2021-08-18 | |
Ambeed | A395801-100mg |
3-Iodo-7-methoxyimidazo[1,2-a]pyridine |
1036990-97-2 | 97% | 100mg |
$19.0 | 2025-02-25 | |
Alichem | A029182566-10g |
3-Iodo-7-methoxyimidazo[1,2-a]pyridine |
1036990-97-2 | 97% | 10g |
$1407.00 | 2023-09-04 | |
Ambeed | A395801-1g |
3-Iodo-7-methoxyimidazo[1,2-a]pyridine |
1036990-97-2 | 97% | 1g |
$126.0 | 2025-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT6574-1g |
3-iodo-7-methoxy-imidazo[1,2-a]pyridine |
1036990-97-2 | 95% | 1g |
¥1603.0 | 2024-04-26 | |
Aaron | AR0097NJ-1g |
IMidazo[1,2-a]pyridine, 3-iodo-7-Methoxy- |
1036990-97-2 | 97% | 1g |
$116.00 | 2025-02-12 | |
Aaron | AR0097NJ-100mg |
IMidazo[1,2-a]pyridine, 3-iodo-7-Methoxy- |
1036990-97-2 | 97% | 100mg |
$17.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT6574-100mg |
3-iodo-7-methoxy-imidazo[1,2-a]pyridine |
1036990-97-2 | 95% | 100mg |
¥382.0 | 2024-04-26 | |
1PlusChem | 1P0097F7-250mg |
IMidazo[1,2-a]pyridine, 3-iodo-7-Methoxy- |
1036990-97-2 | ≥97.0% | 250mg |
$98.00 | 2023-12-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT6574-100.0mg |
3-iodo-7-methoxy-imidazo[1,2-a]pyridine |
1036990-97-2 | 95% | 100.0mg |
¥382.0000 | 2024-07-28 |
3-Iodo-7-methoxyimidazo[1,2-a]pyridine Related Literature
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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4. Book reviews
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
Additional information on 3-Iodo-7-methoxyimidazo[1,2-a]pyridine
3-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS No. 1036990-97-2): A Comprehensive Overview
3-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS No. 1036990-97-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to 3-Iodo-7-methoxyimidazo[1,2-a]pyridine.
Chemical Structure and Properties
3-Iodo-7-methoxyimidazo[1,2-a]pyridine is characterized by its unique molecular structure, which consists of an imidazopyridine core with an iodine substituent at the 3-position and a methoxy group at the 7-position. The imidazopyridine scaffold is a well-known privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the iodine substituent adds further complexity and potential for modulation of biological activity. The methoxy group at the 7-position contributes to the compound's lipophilicity and can influence its pharmacokinetic properties.
The molecular formula of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine is C10H9IN2O, and its molecular weight is approximately 248.10 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including nucleophilic substitution and cyclization steps. The detailed synthetic routes for 3-Iodo-7-methoxyimidazo[1,2-a]pyridine have been reported in several scientific publications, highlighting its accessibility and potential for large-scale production.
Synthesis Methods
The synthesis of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic strategies. One common approach involves the reaction of 2-amino-5-methoxypyridine with an appropriate iodoalkylating agent, followed by cyclization to form the imidazopyridine ring. Another method involves the use of a palladium-catalyzed coupling reaction between a suitable aryl iodide and a pyridylamine derivative. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.
The choice of synthetic method often depends on the specific requirements of the research or industrial application. For example, in pharmaceutical development, the synthesis must be scalable and cost-effective while maintaining high purity standards. Recent advancements in catalytic methods and green chemistry have also contributed to more efficient and environmentally friendly synthetic processes for 3-Iodo-7-methoxyimidazo[1,2-a]pyridine.
Biological Properties and Applications
3-Iodo-7-methoxyimidazo[1,2-a]pyridine has been extensively studied for its biological activities, particularly in the context of medicinal chemistry and drug discovery. One of its key properties is its ability to act as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, it has shown promising activity as an inhibitor of protein kinases, which are important targets in cancer therapy.
In addition to its enzymatic inhibition properties, 3-Iodo-7-methoxyimidazo[1,2-a]pyridine has also been investigated for its potential as an antiviral agent. Recent studies have demonstrated its efficacy against several viral infections, including those caused by RNA viruses such as influenza and hepatitis C virus (HCV). The mechanism of action involves interference with viral replication processes, making it a valuable lead compound for further development.
Beyond its direct biological activities, 3-Iodo-7-methoxyimidazo[1,2-a]pyridine has also been explored as a scaffold for the design of novel drug candidates. Its structural flexibility allows for the introduction of various functional groups that can modulate its biological properties. This makes it an attractive starting point for structure-activity relationship (SAR) studies and lead optimization efforts.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine-based compounds has been evaluated in several preclinical studies and early-stage clinical trials. In preclinical models of cancer, these compounds have shown significant antitumor activity both in vitro and in vivo. They have been effective against a range of cancer cell lines and tumor xenografts, demonstrating their broad-spectrum activity.
Clinical trials are currently underway to assess the safety and efficacy of these compounds in human subjects. Early results have been promising, with several compounds showing favorable pharmacokinetic profiles and manageable side effects. These findings suggest that 3-Iodo-7-methoxyimidazo[1,2-a]pyridine-based drugs may have a role in the treatment of various cancers.
In addition to cancer therapy, there is growing interest in exploring the use of these compounds for other therapeutic indications. For example, their antiviral properties make them candidates for treating viral infections that lack effective treatments. Clinical trials are ongoing to evaluate their efficacy in these settings.
Conclusion
3-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS No. 1036990-97-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure provides a solid foundation for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of focus for both academic researchers and industry professionals.
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